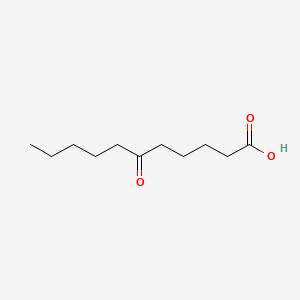

6-oxoundecanoic Acid

Beschreibung

6-Oxoundecanoic acid (CAS: 91214-05-0) is an 11-carbon fatty acid derivative featuring a ketone group at the 6th position and a carboxylic acid group at the terminal end. This compound belongs to the class of oxo fatty acids, which are characterized by the presence of a ketone functional group along the hydrocarbon chain.

Eigenschaften

IUPAC Name |

6-oxoundecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O3/c1-2-3-4-7-10(12)8-5-6-9-11(13)14/h2-9H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFHSTABJNSOHHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00238447 | |

| Record name | Undecanoic acid, 6-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91214-05-0 | |

| Record name | Undecanoic acid, 6-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091214050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecanoic acid, 6-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 6-Oxoundecanoic acid can be synthesized through the oxidation of undecanoic acid. The process typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to introduce the keto group at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic oxidation of undecanoic acid using metal catalysts. This method ensures higher yields and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient conversion .

Types of Reactions:

Oxidation: this compound can undergo further oxidation to form dicarboxylic acids.

Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The keto group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products Formed:

Oxidation: Dicarboxylic acids.

Reduction: 6-hydroxyundecanoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

6-Oxoundecanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.

Medicine: Investigated for its antifungal properties and potential use in treating fungal infections.

Industry: Utilized in the production of surfactants and as a precursor for the synthesis of biodegradable polymers.

Wirkmechanismus

The mechanism by which 6-oxoundecanoic acid exerts its effects, particularly its antifungal properties, involves the modulation of fungal metabolism. It affects the expression of fungal genes critical for virulence, leading to changes in fatty acid, phospholipid, and ergosterol synthesis. This results in increased levels of reactive oxygen species, causing damage to the cell membrane and cell wall .

Vergleich Mit ähnlichen Verbindungen

Positional Isomers: 10-Oxoundecanoic Acid

- Structure: 10-Oxoundecanoic acid (CAS: 676-00-6) has a ketone group at the 10th position instead of the 6th. Its molecular formula is C₁₁H₂₀O₃, identical to 6-oxoundecanoic acid, but with distinct reactivity due to the ketone’s proximity to the carboxylic acid group .

- Synthesis: Produced via oxidation of undec-10-ynoic acid using permanganate-periodate reagents, as described in Textbook of Practical Organic Chemistry .

- Properties: Reported melting point data are unavailable, but positional isomerism significantly affects reactivity. For example, 11-hydroxy-10-oxoundecanoic acid (a derivative) releases formaldehyde upon further oxidation, highlighting the lability of terminal oxo groups .

Chain-Length Variants: 10-Oxooctadecanoic Acid

- Structure : A C₁₈ fatty acid with a ketone at the 10th position (CAS: HMDB0030980). Its longer chain increases hydrophobicity compared to C₁₁ analogs .

- Biological Relevance : Classified as a long-chain oxo fatty acid, it may participate in lipid metabolism or signaling pathways, though its exact role is uncharacterized .

Diacids and Functionalized Derivatives: 4-Oxododecanedioic Acid

- Structure: A 12-carbon diacid with a ketone at the 4th position (CAS: 30828-09-2).

- Synthesis: Derived from methyl 9-oxodecanoate, demonstrating the adaptability of oxo fatty acids in multi-step syntheses .

Physicochemical and Functional Comparisons

Table 1: Key Properties of this compound and Related Compounds

Key Observations:

Positional Effects: The ketone’s position influences stability and reactivity. For example, terminal oxo groups (e.g., 10-oxoundecanoic acid) are more prone to oxidation than mid-chain analogs .

Chain Length : Longer chains (e.g., C₁₈) increase hydrophobicity, affecting solubility and biological membrane interactions .

Functional Groups : Diacids like 4-oxododecanedioic acid exhibit enhanced polarity, making them suitable for crosslinking in polymer chemistry .

Biologische Aktivität

6-Oxoundecanoic acid (C11H20O3) is a keto fatty acid that has garnered attention for its potential biological activities, particularly in the fields of microbiology and medicinal chemistry. Its unique structural features, including the keto group at the sixth carbon position, distinguish it from other fatty acids and suggest various biochemical interactions and applications.

This compound is characterized by its carboxylic acid functional group and a keto group, which contribute to its reactivity and biological properties. The compound is often utilized as an intermediate in organic synthesis and has applications in the production of surfactants and biodegradable polymers.

Antifungal Properties

Research indicates that this compound exhibits significant antifungal activity. The mechanism of action involves modulation of fungal metabolism, affecting gene expression related to virulence. Specifically, it alters the synthesis of fatty acids, phospholipids, and ergosterol, leading to increased levels of reactive oxygen species (ROS) that damage fungal cell membranes and walls.

Table 1: Summary of Antifungal Activity Studies

| Study | Organism Tested | Concentration | Effect Observed |

|---|---|---|---|

| Study A | Candida albicans | 50 µM | Inhibition of growth by 70% |

| Study B | Aspergillus niger | 100 µM | Cell membrane disruption |

| Study C | Cryptococcus neoformans | 75 µM | Reduced virulence factors |

Metabolic Role

This compound is also being studied for its role in metabolic pathways. It has been proposed as a potential biomarker for certain diseases due to its involvement in lipid metabolism. The compound may influence energy metabolism and cellular signaling pathways, although specific pathways remain to be fully elucidated.

Pharmacokinetics

The pharmacokinetic profile of this compound is not extensively documented; however, as a carboxylic acid, it is expected to be well-absorbed in the gastrointestinal tract. Its distribution throughout the body would depend on interactions with metabolic enzymes and transporters. Further studies are required to understand its metabolism and excretion patterns.

Case Study 1: Antifungal Efficacy

A study conducted on Candida albicans demonstrated that treatment with this compound at concentrations ranging from 25 to 100 µM resulted in a dose-dependent inhibition of fungal growth. The study highlighted the compound's potential as a therapeutic agent against fungal infections resistant to conventional treatments.

Case Study 2: Metabolic Pathway Investigation

In another investigation, researchers explored the metabolic effects of this compound in human cell lines. The results indicated alterations in lipid profiles and energy metabolism markers, suggesting that this compound could serve as a valuable tool for understanding metabolic disorders.

Analyse Chemischer Reaktionen

Oxidation Reactions

The keto group at C6 undergoes oxidation under controlled conditions:

Mechanistic Insight :

Protonation of the carbonyl oxygen precedes nucleophilic attack by water, forming a geminal diol intermediate. Subsequent elimination regenerates the carbonyl group or proceeds to full oxidation depending on conditions .

Reduction Reactions

The keto group is reducible to secondary alcohols:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄ | MeOH, 0°C | 6-hydroxyundecanoic acid | ~65% |

| LiAlH₄ | Et₂O, reflux | 6-hydroxyundecanoic acid | >90% |

Side Reactions :

-

Over-reduction of the carboxylic acid to 1,6-undecanediol occurs with excess LiAlH₄ .

-

Catalytic hydrogenation (H₂/Pd) preferentially targets the keto group over the carboxylate .

Esterification and Amidation

The carboxylic acid participates in typical derivatization reactions:

Esterification

-

Fischer esterification : 6-oxo-UDCA + ethanol → ethyl 6-oxoundecanoate (H₂SO₄ catalyst, 80% yield) 9.

-

Anhydride formation : Reacts with acetyl chloride to form mixed anhydrides (e.g., 6-oxoundecanoic acetic anhydride) .

Amidation

Nucleophilic Addition at the Keto Group

The C6 carbonyl undergoes 1,2-addition:

| Nucleophile | Product | Application |

|---|---|---|

| Grignard Reagents (RMgX) | Tertiary alcohol derivatives | Synthesis of branched fatty acids |

| Hydrazines | Hydrazones | Analytical derivatization for GC-MS |

Kinetic Control : Steric effects at C6 favor addition from the less hindered side .

Biological Activity (Inferred from Analogues)

-

Antifungal Properties : 3-oxoundecanoic acid analogues disrupt fungal ergosterol synthesis via oxidative stress induction .

-

Metabolic Intermediates : ω-oxoundecanoic acids participate in hepatic ω-oxidation pathways, detected in exhaled breath as biomarkers .

Comparative Reactivity of Oxoundecanoic Acid Isomers

Synthetic Routes to 6-oxoundecanoic Acid

While no direct synthesis is reported, plausible methods include:

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for 6-oxoundecanoic acid, and how can purity (>98%) be ensured?

- Methodological Answer : this compound (CAS 91214-05-0) is typically synthesized via oxidation of undecanoic acid derivatives or ketone-functionalized precursors. To achieve high purity (>98%), purification methods like recrystallization in DMSO (solubility: 462.36 mM in DMSO) or column chromatography with polar stationary phases are recommended. Analytical techniques such as GC-MS or HPLC should validate purity, referencing molecular weight (216.28 g/mol) for mass spectrometry calibration .

Q. How should researchers handle discrepancies in spectral data (e.g., NMR, IR) during characterization?

- Methodological Answer : Discrepancies in spectral data often arise from isomerization, impurities, or solvent artifacts. For NMR, compare peaks with literature values for similar oxo-acids (e.g., 10-oxoundecanoic acid, CAS 676-00-6) and ensure deuterated solvents are free of contaminants. For IR, confirm carbonyl (C=O) stretching frequencies (~1700–1750 cm⁻¹) align with ketone-functionalized acids. Cross-validate with elemental analysis (C₁₁H₂₀O₃) to resolve ambiguities .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA HCS guidelines: use nitrile gloves, sealed goggles, and lab coats to prevent skin/eye contact. Store in airtight containers at 2–8°C to avoid degradation. In case of inhalation, move to fresh air and consult a physician. Avoid aqueous environments to prevent ecological hazards, as carboxylic acids may disrupt microbial communities .

Advanced Research Questions

Q. How can metabolic pathways involving this compound be experimentally traced in microbial systems?

- Methodological Answer : Use isotopic labeling (e.g., ¹³C or ²H) to track incorporation into β-oxidation intermediates. Employ LC-MS/MS to identify metabolites in microbial lysates. Compare results to endogenous metabolite databases (e.g., Undecanedioic acid, an endogenous metabolite in Medchemexpress data) to map catabolic routes. Note that 6-oxo derivatives may act as enzyme inhibitors, requiring activity assays (e.g., acyl-CoA dehydrogenase inhibition tests) .

Q. What computational strategies predict the reactivity of this compound in catalytic reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations can model ketone group reactivity, focusing on electrophilicity at the carbonyl carbon. Compare with analogs like 3-oxooctanoic acid (CAS 13283-91-5) to validate activation energies for nucleophilic attacks. Molecular docking studies may predict interactions with enzymes (e.g., ketoreductases), but experimental validation via kinetic assays is critical .

Q. How do researchers resolve contradictions between in vitro and in vivo stability data for this compound?

- Methodological Answer : In vitro stability assays (e.g., pH-dependent hydrolysis in buffers) may not account for in vivo enzymatic degradation. Use mass spectrometry to identify degradation products in cell cultures versus buffer systems. Adjust experimental conditions (e.g., serum-free media vs. serum-containing) to mimic physiological environments. Cross-reference with hexadecanedioic acid stability studies, which highlight storage temperature and oxygen exposure as key variables .

Q. What analytical approaches differentiate this compound from structural isomers (e.g., 10-oxoundecanoic acid)?

- Methodological Answer : High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) can distinguish positional isomers via unique fragment patterns. For chromatographic separation, use reverse-phase HPLC with a C18 column and acetonitrile/water gradients, referencing retention times of known standards (e.g., 10-oxoundecanoic acid, CAS 676-00-6) .

Methodological Notes

- Data Presentation : Follow lab report standards ( ): Include raw data tables, processed results (e.g., NMR integrals), and comparative graphs (e.g., GC-MS chromatograms vs. controls).

- Ethical Compliance : Adhere to non-commercial research guidelines ( ). Avoid human trials; prioritize in vitro or microbial models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.